Physicochemical properties of 3-(Pyridine-3-sulfonamido)propanoic acid
Physicochemical properties of 3-(Pyridine-3-sulfonamido)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridine-3-sulfonamido)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Pyridine-3-sulfonamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. As no single comprehensive data repository for this specific compound exists, this document synthesizes information from analogous structures, theoretical principles, and established analytical methodologies. We will explore its chemical identity, predicted physicochemical parameters, a robust synthesis protocol, and detailed methods for structural elucidation and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical, field-proven insights necessary for its application in a research setting.
Chemical Identity and Structure
3-(Pyridine-3-sulfonamido)propanoic acid is a bifunctional molecule incorporating a pyridine-3-sulfonamide headgroup and a propanoic acid tail. This unique architecture suggests potential applications as a molecular scaffold, leveraging the hydrogen-bonding capabilities of the sulfonamide and carboxylic acid groups, and the aromatic, weakly basic nature of the pyridine ring.
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IUPAC Name: 3-[(pyridin-3-yl)sulfonamido]propanoic acid
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Molecular Formula: C₈H₁₀N₂O₄S
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Molecular Weight: 230.24 g/mol
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CAS Number: A unique CAS Registry Number has not been assigned as of this publication. It would be designated upon synthesis and submission to the Chemical Abstracts Service.
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Chemical Structure:
(A representative image would be placed here)
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds, such as 3-(pyridin-3-yl)propanoic acid[1] and various pyridine-3-sulfonamide derivatives[2][3].
| Property | Predicted Value | Rationale & Commentary |
| Physical Form | White to off-white crystalline solid | Consistent with related sulfonamides and carboxylic acids[2][4]. |
| Melting Point (°C) | >180 °C (with decomposition) | The presence of strong hydrogen bonding from the carboxylic acid and sulfonamide groups, along with the rigid pyridine ring, suggests a high melting point. Pyridine-3-sulfonic acid has a melting point exceeding 300 °C[5]. |
| pKa₁ (Carboxylic Acid) | ~4.5 - 5.0 | Similar to propanoic acid and its derivatives. The electron-withdrawing sulfonamide group may slightly increase acidity compared to standard alkyl carboxylic acids[6][7]. |
| pKa₂ (Sulfonamide N-H) | ~9.5 - 10.5 | Typical pKa range for unsubstituted sulfonamides. This acidity is crucial for its interaction with biological targets. |
| pKa₃ (Pyridine Nitrogen) | ~3.0 - 3.5 | The pyridine nitrogen is basic. However, the strongly electron-withdrawing sulfonamide group at the 3-position significantly reduces its basicity compared to pyridine (~5.2). |
| Calculated logP | -0.5 to 0.2 | The logP of the close analog 3-(pyridin-3-yl)propanoic acid is 0.4[1]. The introduction of the highly polar sulfonamide group (SO₂NH) is expected to increase hydrophilicity, likely resulting in a negative or near-zero logP value. |
| Aqueous Solubility | pH-dependent | Expected to have low solubility in neutral water but will be soluble in aqueous bases (forming carboxylate and sulfonamide salts) and strong aqueous acids (forming pyridinium salt). |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Methanol | Expected to be soluble in polar aprotic and protic organic solvents. Low solubility is predicted for non-polar solvents like hexanes and diethyl ether. |
Synthesis and Purification
The most direct and reliable synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid involves the nucleophilic attack of a primary amine on a sulfonyl chloride. Here, we utilize pyridine-3-sulfonyl chloride and β-alanine (3-aminopropanoic acid).
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials: Pyridine-3-sulfonyl chloride, β-alanine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Chloride (brine), Anhydrous Magnesium Sulfate.
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Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add β-alanine (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
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Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes. The addition of a second equivalent of base is necessary to deprotonate the carboxylic acid of β-alanine, preventing it from interfering with the primary amine's nucleophilicity.
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Sulfonyl Chloride Addition: Dissolve pyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Aqueous Workup: Upon completion, cool the reaction mixture to 0 °C and slowly add 1M HCl to quench excess TEA and protonate the product, adjusting the pH to ~2-3. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x). Note: Due to the product's polarity, some may remain in the aqueous layer. If recovery is low, the aqueous layer can be evaporated and the residue purified.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a polar mobile phase (e.g., a gradient of methanol in DCM).
Structural Elucidation & Analytical Methodologies
Accurate characterization is paramount. The following protocols outline standard methods for confirming the structure and assessing the purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol:
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Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the exchangeable protons).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expertise & Causality: DMSO-d₆ is the solvent of choice as it allows for the observation of the exchangeable N-H and O-H protons, which would otherwise be exchanged with D₂O.
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Predicted ¹H NMR (400 MHz, DMSO-d₆) Signals:
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δ ~12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ).
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δ ~8.9-9.1 ppm (m, 2H): Aromatic protons on the pyridine ring ortho to the nitrogen and sulfonyl group.
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δ ~8.2 ppm (m, 1H): Aromatic proton on the pyridine ring para to the nitrogen.
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δ ~7.6 ppm (m, 1H): Aromatic proton on the pyridine ring meta to the nitrogen.
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δ ~8.0 ppm (t, 1H): Sulfonamide proton (-SO₂NH -), coupling to the adjacent CH₂.
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δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).
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δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂ -COOH).
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Mass Spectrometry (MS)
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Protocol:
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the sample directly or analyze via LC-MS using Electrospray Ionization (ESI) in both positive and negative modes.
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Acquire high-resolution mass spectra (e.g., on a TOF or Orbitrap instrument).
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Expertise & Causality: ESI is the ideal ionization technique for this polar, non-volatile molecule. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary data and increases confidence in mass assignment.
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Expected Results:
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Calculated Exact Mass: 230.0365
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[M+H]⁺ (Positive Mode): m/z 231.0438
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[M-H]⁻ (Negative Mode): m/z 229.0292
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Key Fragments: Loss of H₂O, CO₂, SO₂, and cleavage of the sulfonamide bond.
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Infrared (IR) Spectroscopy
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Protocol:
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Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
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Collect the spectrum from 4000 to 400 cm⁻¹.
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Expertise & Causality: ATR is a rapid, solvent-free method ideal for solid samples, eliminating the need for KBr pellet preparation.
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Expected Characteristic Absorption Bands (cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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~3250 (sharp): N-H stretch of the sulfonamide.
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~1710 (strong): C=O stretch of the carboxylic acid.
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~1600, ~1480: C=C and C=N stretching of the pyridine ring.
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~1340 and ~1160 (strong): Asymmetric and symmetric S=O stretching of the sulfonamide, respectively[8].
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High-Performance Liquid Chromatography (HPLC)
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Protocol for Purity Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter[9].
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Trustworthiness: This self-validating system uses a standard C18 column and a generic gradient suitable for a wide range of polar small molecules. The acidic modifier (formic acid) ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.
Potential Applications and Biological Context
The pyridine-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its role in enzyme inhibition[10]. Specifically, aromatic sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitors[3]. The propanoic acid tail can be used to modulate solubility and provide an additional interaction point for binding to protein targets.
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Carbonic Anhydrase Inhibition: Many 4-substituted pyridine-3-sulfonamide derivatives show potent and selective inhibition of cancer-associated hCA IX and hCA XII isoforms[3]. 3-(Pyridine-3-sulfonamido)propanoic acid is a valuable candidate for screening against these and other CA isoforms.
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Antibacterial/Antimicrobial Agents: Pyridine and sulfonamide moieties are independently known to be present in various antibacterial agents[11][12][13][14]. This hybrid structure could be explored for novel antimicrobial activity.
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Antidiabetic Research: Certain pyridine-based sulfonamides have been investigated for their potential as antidiabetic agents, for instance, through alpha-amylase inhibition[15].
This molecule serves as a versatile starting point for the development of new therapeutic agents through further chemical modification.
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